2,3-Dimethyl-N-phenylaniline
Description
2,3-Dimethyl-N-phenylaniline (CAS: Not explicitly provided) is a secondary amine derivative characterized by a benzene ring (aniline core) with methyl substituents at the 2- and 3-positions and an N-phenyl group attached to the amino nitrogen. This structure confers unique steric and electronic properties, making it a versatile intermediate in organic synthesis. It is frequently employed in the preparation of Schiff bases, coordination complexes, and functionalized polymers due to its ability to undergo condensation and electrophilic substitution reactions. For instance, highlights its use in synthesizing Schiff bases via reflux with aldehydes in methanol .
Properties
IUPAC Name |
2,3-dimethyl-N-phenylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-7-6-10-14(12(11)2)15-13-8-4-3-5-9-13/h3-10,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPZLXMWCIWOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4869-11-8 | |
| Record name | 2,3-Dimethyl-N-phenylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004869118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-DIMETHYL-N-PHENYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U88XP2706B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-N-phenylaniline can be synthesized through several methods. One common method involves the reaction of 2,3-dimethylaniline with phenyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, this compound is often produced through the thermal deamination of aniline over oxide catalysts. This method involves heating aniline in the presence of an oxide catalyst, resulting in the formation of this compound and ammonia as a byproduct .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It undergoes electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2,3-Dimethyl-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-N-phenylaniline involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the context. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Structural Insights :
- Dihedral angles between aromatic rings vary significantly (5.17°–41.08°), affecting molecular packing and crystallinity.
- Electron-donating groups (e.g., dimethylamino) enhance planarization, while electron-withdrawing groups (e.g., nitro) increase torsional strain .
Acetamide Derivatives
- 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide : The dichloroacetamide group introduces strong hydrogen-bonding capability. The N–H bond conformation aligns with methyl substituents, contrasting with anticonformations observed in 3-methylphenyl analogs. Molecules form chains via N–H⋯O and C–H⋯O interactions, similar to other acetanilides .
Bulky N-Substituent Derivatives
- Molecular weight: 259.77 g/mol .
- N-[(2,4-Dimethoxyphenyl)methyl]-2,3-dimethylaniline : Methoxy groups (electron-donating) increase electron density on the aromatic ring, enhancing solubility in polar solvents. Molecular weight: 271.35 g/mol .
Data Tables
Table 2: Crystallographic Parameters
Biological Activity
2,3-Dimethyl-N-phenylaniline, with the molecular formula C14H15N, is an organic compound categorized as an aniline derivative. Its structure features two methyl groups at the 2 and 3 positions of the aromatic ring, which significantly influences its chemical reactivity and biological interactions. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and industrial processes.
The unique structural features of this compound allow it to participate in several chemical reactions:
- Oxidation : This compound can be oxidized to form quinones using agents like potassium permanganate.
- Reduction : Reduction reactions can yield various amines, typically employing lithium aluminum hydride as a reducing agent.
- Electrophilic Substitution : The compound readily undergoes electrophilic substitution, particularly at the aromatic ring, often facilitated by catalysts such as aluminum chloride.
These reactions not only highlight the compound's versatility in synthetic chemistry but also hint at its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and molecular targets. It may function as an inhibitor or activator depending on the context. Its interactions are mediated through hydrogen bonding and other non-covalent interactions with target molecules, influencing their biological functions.
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound:
- Anticancer Activity : A study investigated the cytotoxic effects of related compounds on human lung cancer cell lines (A549). The findings indicated that derivatives of this compound exhibited significant anticancer properties, suggesting its potential as a therapeutic agent .
- Enzyme Inhibition : Research into molecular docking has shown that similar compounds can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to drug-drug interactions and adverse effects when co-administered with other pharmaceuticals .
- Anti-inflammatory Properties : Investigations into related Schiff bases synthesized from this compound revealed anti-inflammatory and antidiabetic activities. The studies employed in silico methods to predict pharmacokinetic properties and toxicity profiles, indicating a promising therapeutic profile for these derivatives .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2,5-Dimethyl-N-phenylaniline | Methyl groups at 2 and 5 positions | Potential for C-H bond activation |
| **Diphenylamine | Lacks methyl substitutions | Limited biological activity compared to this compound |
| **Aniline | Parent compound | Basic amine properties; lower reactivity |
This table illustrates how structural modifications influence the biological activity and chemical reactivity of these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
